![molecular formula C10H10F3N B1456750 3-[3-(Trifluoromethyl)phenyl]azetidine CAS No. 1203797-56-1](/img/structure/B1456750.png)
3-[3-(Trifluoromethyl)phenyl]azetidine
Overview
Description
3-[3-(Trifluoromethyl)phenyl]azetidine, also known as 3-TFPA, is a heterocyclic compound that has been extensively studied for its potential applications in various fields, such as medicinal chemistry, organic synthesis, and biochemistry. It is an important component of many natural products and synthetic compounds, and has been used in the synthesis of drugs and other biologically active compounds.
Scientific Research Applications
Synthesis of Azetidine Derivatives
Azetidines, including variants like 3-[3-(Trifluoromethyl)phenyl]azetidine, play a crucial role in the synthesis of diverse chemical compounds. For instance, Ji et al. (2018) highlighted the use of protected 3-haloazetidines, including trifluoromethyl-substituted variants, as versatile building blocks in medicinal chemistry, facilitating the synthesis of high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
Applications in Peptide Research
Sajjadi and Lubell (2008) explored azetidine-2-carboxylic acid (Aze) analogs, utilizing various heteroatomic side chains, including trifluoromethyl groups, at the 3-position. These compounds serve as tools for studying the influence of conformation on peptide activity, offering insights into peptide-based drug design (Sajjadi & Lubell, 2008).
Antioxidant Activity
Nagavolu et al. (2017) synthesized Schiff bases and azetidines derived from phenyl urea derivatives, including trifluoromethyl-substituted azetidines. These compounds displayed moderate to significant antioxidant effects, suggesting their potential in the development of new antioxidant agents (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
Synthesis and Reactivity Studies
Kenis et al. (2012) developed a convenient approach for synthesizing nonactivated 1-alkyl-2-(trifluoromethyl)azetidines, demonstrating their unique reactivity profile compared to other azetidines. This research opens avenues for developing new azaheterocycles with potential applications in medicinal chemistry (Kenis, D’hooghe, Verniest, Dang Thi, Pham The, Van Nguyen, & de Kimpe, 2012).
Antibacterial Activity
Shah et al. (2017) focused on synthesizing new substituted azetidine derivatives, including those with trifluoromethyl groups, and evaluated their antibacterial activity. This highlights the potential of azetidine derivatives in developing new antimicrobial agents (Shah, Rathore, Khan, Deshmukh, & Pillai, 2017).
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-3-1-2-7(4-9)8-5-14-6-8/h1-4,8,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDCHOATOFXNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenyl]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456668.png)
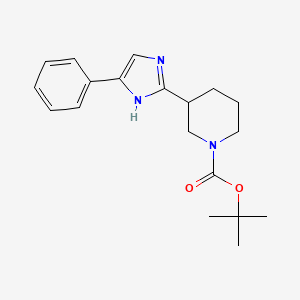
![1-Nitro-2-[2-(4-chlorophenyl)vinyl]-4-(pentafluorosulfanyl)benzene](/img/structure/B1456672.png)
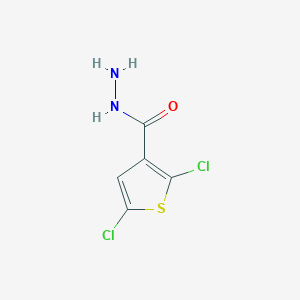
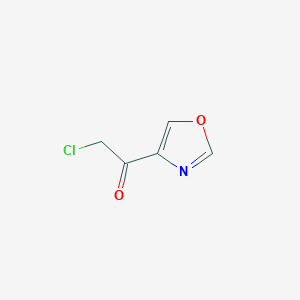
![2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione](/img/structure/B1456678.png)
![2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B1456679.png)
![3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1456680.png)
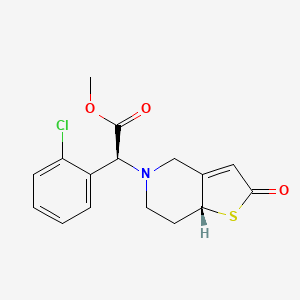

![4-(5-methyl-2-furyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456686.png)
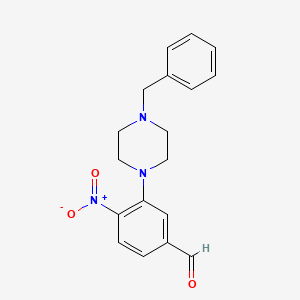
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol](/img/structure/B1456689.png)